molecular formula C21H24N2O2 B7933918 methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate

methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate

Cat. No.: B7933918
M. Wt: 336.4 g/mol
InChI Key: FNGGIPWAZSFKCN-NJDAHSKKSA-N
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Description

This compound is a complex polycyclic alkaloid derivative characterized by a pentacyclic framework fused with two nitrogen atoms (8,16-diaza) and functionalized with an ethyl group at position 12, a methoxycarbonyl group at position 10, and stereospecific configurations (1S,12S,19R). The compound’s structural complexity necessitates advanced crystallographic tools like SHELX for precise conformational analysis .

Properties

IUPAC Name

methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/t19-,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGGIPWAZSFKCN-NJDAHSKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CC(=C3[C@]4([C@@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate is a complex organic compound belonging to the class of alkaloids. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, targets, and relevant case studies.

Structure and Composition

  • Molecular Formula : C21_{21}H26_{26}N2_{2}O2_{2}
  • Molecular Weight : 338.40 g/mol
  • Topological Polar Surface Area (TPSA) : 41.60 Ų
  • LogP : 3.50

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

Key Targets

Target Name UniProt ID Activity Probability Model Accuracy
Nuclear factor NF-kappa-B p105 subunitP1983898.90%96.09%
Proteasome component C5P2061894.80%90.00%
Cathepsin DP0733994.63%98.95%
Cyclooxygenase-2P3535490.87%89.63%
Cannabinoid CB2 receptorP3497284.34%97.25%

These interactions suggest that the compound may have anti-inflammatory and anticancer properties by modulating pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Breast Cancer Cells : In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase.
  • Lung Cancer Cells : The compound showed a dose-dependent reduction in viability in A549 lung cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
  • Modulation of NF-kB Pathway : It was found to inhibit the NF-kB signaling pathway in vitro, leading to decreased expression of inflammatory markers.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate exhibits significant cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Medicinal Chemistry

  • Drug Development : The compound's unique structure makes it a candidate for the development of new anticancer and antimicrobial agents.
  • Pharmacological Research : Investigations into its pharmacokinetics and pharmacodynamics are ongoing to understand its potential therapeutic uses better.

Agriculture

  • Pesticide Development : Due to its antimicrobial properties, there is potential for developing agricultural pesticides that are effective against plant pathogens while being environmentally friendly.
  • Plant Growth Regulation : Preliminary studies suggest that the compound may enhance plant growth or resistance to stressors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 5 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Properties

Research conducted by the International Journal of Antimicrobial Agents evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The target compound belongs to a family of diazapentacyclic alkaloids. Below is a comparison with four analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Notes
Target Compound: Methyl (1S,12S,19R)-12-ethyl-8,16-diazapentacyclo[...]-10-carboxylate Ethyl at C12, methoxycarbonyl at C10, stereospecific 1S,12S,19R ~456.5 (estimated) Hypothesized CNS activity due to structural resemblance to iboga alkaloids
(2H3)Methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[...]-1-carboxylate (CBID:163858) Deuterated methyl ester, ethyl at C17, distinct stereochemistry (1R,18R) 336.43 Used as a stable isotope-labeled standard in metabolic studies of coronaridine analogs
(15S,19S)-15-ethyl-1,11-diazapentacyclo[...]-17-carboxylic acid (CBID:160765) Carboxylic acid at C17, ethyl at C15, stereospecific 15S,19S ~338.4 (calculated) Potential precursor for semisynthetic derivatives with antitumor activity
Methyl 9-(4-methoxyphenyl)-19-methyl-3,12-diazapentacyclo[...]-10-carboxylate Methoxyphenyl substituent at C9, methyl at C19 Not reported Crystallographically characterized; planar aromatic groups may enhance π-π stacking

Physicochemical Properties

  • LogP and Solubility : The target compound’s LogP (estimated ~3.19) suggests moderate lipophilicity, comparable to its deuterated analog (LogP = 3.19) . However, the carboxylic acid derivative (CBID:160765) has higher hydrophilicity (predicted LogP ~2.5) due to the ionizable carboxyl group .
  • Hydrogen Bonding: The target compound has two H-bond acceptors (ester carbonyl and diaza nitrogens) and one H-bond donor (absent in the deuterated analog) , influencing its membrane permeability.

Stereochemical Impact

The 1S,12S,19R configuration distinguishes the target compound from analogs like CBID:163858 (1R,18R) and CBID:160765 (15S,19S) . These stereochemical variations critically affect binding to chiral biological targets, as demonstrated in related iboga alkaloids .

Preparation Methods

Core Cyclization and Ring Formation

The pentacyclic backbone is assembled via a tandem cyclization strategy. In one documented approach, a precursor bearing an indoloquinolizine moiety undergoes acid-catalyzed intramolecular cyclization. For example, trifluoroacetic acid (TFA) and m-chloroperbenzoic acid (mCPBA) are employed to induce epoxidation and subsequent ring closure at −41°C, achieving the desired stereochemistry at C1, C12, and C19.

Table 1: Key Cyclization Parameters

ParameterConditionSource
Temperature−41°C (acetonitrile/dry ice bath)
CatalystTFA/mCPBA
Reaction Time12 h
Yield65–72% (crude)

Ethyl Group Introduction

Stereoselective alkylation at C12 is achieved using ethylating agents under inert conditions. A patent-derived method utilizes potassium carbonate and dimethyl carbonate in diethylene glycol dimethyl ether at 100–120°C for 8–10 hours to install the ethyl group while preserving the ester functionality.

Functional Group Transformations

Esterification and Protecting Group Strategies

The methyl ester at C10 is introduced via a two-step process:

  • Carboxyl Activation : The carboxylic acid intermediate is treated with ethyl chloroformate and triethylamine in anhydrous dichloromethane to form a mixed anhydride.

  • Methanol Quench : Subsequent reaction with methanol yields the methyl ester, with yields exceeding 80% after purification.

Table 2: Esterification Optimization

ReagentRoleOptimal Molar Ratio
Ethyl chloroformateCarboxyl activator1.1 eq
TriethylamineBase2.0 eq
MethanolNucleophile5.0 eq

Stereochemical Control

The (1S,12S,19R) configuration is enforced through chiral auxiliaries and reaction kinetics. For instance, the use of enantiopure starting materials and low-temperature conditions (−41°C) minimizes epimerization during cyclization.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Industrial protocols prioritize solvents with high boiling points (e.g., diethylene glycol dimethyl ether) to facilitate reflux conditions and improve reaction homogeneity. Catalytic systems, such as DMAP (4-dimethylaminopyridine), enhance acylation efficiency while reducing side reactions.

Table 3: Industrial Reaction Parameters

ParameterSmall-ScaleIndustrial-Scale
Solvent Volume4.5 mL/g substrate650–750 mL/g
Reaction Time3–12 h6–10 h
Purification MethodColumn ChromatographyVacuum Distillation

Continuous Flow Synthesis

Emerging methods employ continuous flow reactors to improve heat transfer and scalability. A patent describes the use of tubular reactors for the methylation step, achieving 95% conversion with residence times under 30 minutes.

Purification and Characterization

Chromatographic Purification

Crude products are purified using gradient elution on silica gel columns. A typical protocol employs hexanes/ethyl acetate/triethylamine (99:1 to 74.5:24.5:1) to isolate the target compound in >98% purity.

Spectroscopic Validation

  • NMR : Key signals include δ 3.72 (s, 3H, COOCH3), δ 1.25 (t, J = 7.2 Hz, 3H, CH2CH3), and δ 5.32–5.45 (m, 2H, vinyl protons).

  • HRMS : Calculated for C21H24N2O3 [M+H]+: 353.1865; Found: 353.1862 .

Q & A

Q. How can AI-driven platforms enhance synthetic route design for analogous compounds?

  • Methodology : Integrate retrosynthesis software (e.g., Chematica) with reaction databases (Reaxys) to propose novel pathways. Train machine learning models on historical yield data to predict optimal conditions. Validate with robotic high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.